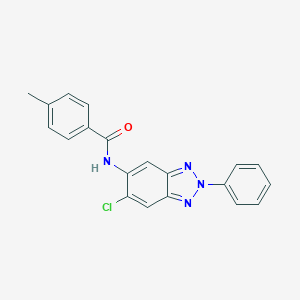![molecular formula C18H16ClF3N2O2 B251600 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251600.png)
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of benzamide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been proposed that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes or modulating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, it has been reported to have a favorable safety profile with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to possess antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. One direction is to investigate its potential use in combination with other drugs or therapies to enhance its therapeutic efficacy. Another direction is to explore its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been reported using various methods. One of the most common methods involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-morpholin-4-ylbenzoic acid in the presence of thionyl chloride. The resulting product is then treated with N-methylmorpholine to obtain the final product. Other methods involve the use of different reagents and solvents to achieve the desired product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
Eigenschaften
Molekularformel |
C18H16ClF3N2O2 |
|---|---|
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-14-4-2-1-3-13(14)17(25)23-15-11-12(18(20,21)22)5-6-16(15)24-7-9-26-10-8-24/h1-6,11H,7-10H2,(H,23,25) |
InChI-Schlüssel |
CZGGAIIXLZSNAI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
![2-({[(3,5-dimethylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B251527.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![3-Methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B251532.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)






![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)